Alrestatin

説明

See also: Alrestatin Sodium (active moiety of).

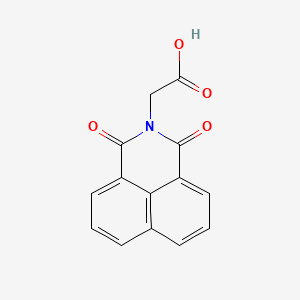

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCIFQCGJIRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045655 | |

| Record name | Alrestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-04-2 | |

| Record name | Alrestatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alrestatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alrestatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alrestatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 51411-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alrestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALRESTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alrestatin's Mechanism of Action in the Polyol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the polyol pathway's role in diabetic complications and the mechanism by which Alrestatin, an aldose reductase inhibitor, modulates its activity. It consolidates key biochemical data, experimental methodologies, and the molecular interactions that define this compound's function.

The Polyol Pathway: A Nexus of Hyperglycemic Damage

Under normoglycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, excess glucose is shunted into the polyol pathway.[1] This two-step metabolic route becomes a significant contributor to the pathogenesis of diabetic complications, particularly in tissues like the nerves, retina, lens, and kidneys.[2]

The pathway consists of two primary enzymatic reactions:

-

Aldose Reductase (AR): The rate-limiting enzyme, aldose reductase (EC 1.1.1.21), catalyzes the reduction of glucose to sorbitol. This reaction consumes the co-factor NADPH (nicotinamide adenine dinucleotide phosphate), converting it to NADP+.[3][4]

-

Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. This second step utilizes NAD+ as a cofactor, generating NADH.[3][5][6]

The overactivation of this pathway under hyperglycemic conditions leads to a cascade of cellular stress and damage through multiple mechanisms:

-

Osmotic Stress: Sorbitol is a hydrophilic polyol that does not readily diffuse across cell membranes.[7][8] Its intracellular accumulation leads to a hyperosmotic state, causing cellular swelling, altered membrane permeability, and eventual cell damage.[1][2]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[2] NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase.[2] GSH is a primary intracellular antioxidant, and its depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress.[6]

-

Redox Imbalance: The conversion of sorbitol to fructose generates NADH, increasing the NADH/NAD+ ratio.[3][6] This redox imbalance can inhibit the activity of NAD+-dependent enzymes and further contribute to oxidative stress.[2]

-

Advanced Glycation End-products (AGEs): The fructose produced can be phosphorylated to fructose-3-phosphate, which is then degraded to 3-deoxyglucosone.[6][8] Both of these metabolites are potent glycating agents that contribute to the formation of AGEs, which cause protein cross-linking and cellular dysfunction.[6][8]

Caption: The Polyol Pathway and Pathological Consequences.

This compound: An Uncompetitive Inhibitor of Aldose Reductase

This compound (AY-22,284) was one of the first synthetic aldose reductase inhibitors (ARIs) to be developed and evaluated in clinical studies.[9] Its primary mechanism of action is the direct inhibition of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[10]

Inhibition Kinetics

Kinetic studies have classified this compound as an uncompetitive inhibitor of human kidney aldose reductase with respect to both the aldehyde substrate (e.g., glyceraldehyde) and the cofactor NADPH.[11] This mode of inhibition is significant, as it means this compound preferentially binds to the enzyme-substrate (AR-NADPH-glucose) complex, rather than to the free enzyme. This can be particularly effective in a high-substrate environment, such as hyperglycemia. Structural studies suggest that two molecules of this compound can bind to the active site in a stacked, "double-decker" configuration.[4]

Quantitative Inhibition and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibition Data

| Parameter | Enzyme Source | Substrate | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | Bovine Lens Aldose Reductase | Glyceraldehyde or Galactose | 1-10 µM | [9] |

| Inhibition Type | Human Kidney Aldose Reductase | Aldehyde & NADPH | Uncompetitive |[11] |

Table 2: Human Pharmacokinetic Profile

| Parameter | Administration | Value | Reference |

|---|---|---|---|

| Serum Half-life | Intravenous / Oral | Approx. 1 hour | [12] |

| Urinary Recovery | Intravenous / Oral | 99% within 24 hours | [12] |

| Peak Serum Levels | Comparison | ~3x higher with intravenous vs. oral admin |[12] |

Clinical trials with this compound for diabetic neuropathy failed to demonstrate definitive efficacy, which was potentially due to its short half-life and the possibility that patients in the studies had already sustained irreversible nerve damage.[9][12]

Experimental Protocols for Assessing Aldose Reductase Inhibition

The evaluation of aldose reductase inhibitors like this compound relies on standardized in vitro enzyme assays. The fundamental protocol involves isolating the enzyme and measuring its activity by monitoring the consumption of the cofactor NADPH.

Enzyme Isolation and Preparation

-

Tissue Source: Aldose reductase can be isolated from various tissues. Rat lens and kidney are common sources due to their relatively high enzyme expression.[13][14]

-

Homogenization: The tissue is homogenized in a cold phosphate buffer (e.g., 0.067 M, pH 6.2) to release the cellular contents.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The resulting supernatant, containing the cytosolic AR enzyme, is collected for the assay.

Spectrophotometric Enzyme Activity Assay

The core of the assay is the measurement of NADPH oxidation, which exhibits a distinct absorbance peak at 340 nm. The rate of decrease in absorbance at this wavelength is directly proportional to the enzyme's activity.

Methodology:

-

Reaction Mixture Preparation: A quartz cuvette is prepared with a reaction buffer (e.g., 0.067 M phosphate buffer, pH 6.2), a solution of NADPH (final concentration ~0.1-0.2 mM), the enzyme supernatant, and distilled water.[13]

-

Inhibitor Addition (for IC₅₀): For inhibition studies, varying concentrations of the inhibitor (this compound), typically dissolved in a suitable solvent like DMF or methanol, are added to the reaction mixture.[13] A control reaction without the inhibitor is run in parallel.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, commonly DL-glyceraldehyde.[13]

-

Data Acquisition: The absorbance at 340 nm is monitored immediately and continuously for several minutes using a UV-Vis spectrophotometer.

-

Calculation: The rate of NADPH oxidation (ΔAbs/min) is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the control rate. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[14]

Caption: Workflow for Aldose Reductase Inhibition Assay.

References

- 1. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 6. avehjournal.org [avehjournal.org]

- 7. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

Alrestatin: An In-depth Technical Guide to an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrestatin is a pioneering compound in the field of diabetic complications, identified as a specific inhibitor of the enzyme aldose reductase (IC50 = 148 μM).[1] First synthesized in 1969, it was among the initial aldose reductase inhibitors (ARIs) with oral bioavailability to advance to clinical trials in the late 1970s and early 1980s for the treatment of diabetic neuropathy.[2] Despite its early promise, the development of this compound was ultimately halted due to challenges in clinical trials and a notable incidence of adverse effects, including hepatotoxicity.[2] Nevertheless, the study of this compound has been instrumental in understanding the role of the polyol pathway in the pathogenesis of diabetic complications and has paved the way for the development of subsequent generations of ARIs. This guide provides a comprehensive technical overview of this compound, its mechanism of action, relevant experimental protocols, and its place in the broader context of aldose reductase inhibition.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, as seen in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), a process that utilizes NAD+ as a cofactor.

The overactivation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation in insulin-insensitive tissues such as the lens, peripheral nerves, and glomeruli leads to hyperosmotic stress, causing cellular damage.

-

Oxidative Stress: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased susceptibility to oxidative stress.

-

Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio. This redox imbalance can inhibit glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis, and can also stimulate the production of reactive oxygen species (ROS) by NADH oxidase.

-

Activation of Signaling Cascades: The metabolic consequences of polyol pathway activation, including increased diacylglycerol (DAG) production, can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are implicated in a host of cellular responses that contribute to diabetic complications, including inflammation, uncontrolled cell growth, and vascular dysfunction.[3][4][5][6]

By inhibiting aldose reductase, this compound and other ARIs aim to mitigate these pathological processes at their source, thereby preventing or delaying the onset of diabetic complications.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of aldose reductase. Its inhibitory action reduces the conversion of glucose to sorbitol, thereby attenuating the downstream consequences of polyol pathway hyperactivity. In vitro studies have demonstrated that this compound can attenuate glucose-induced angiotensin II production in rat vascular smooth muscle cells, a process implicated in diabetic vascular complications.[1]

Quantitative Data: A Comparative Overview of Aldose Reductase Inhibitors

The following table summarizes the inhibitory potency of this compound and other notable aldose reductase inhibitors. This data is essential for comparing the efficacy of different compounds and for guiding the design of new therapeutic agents.

| Inhibitor | IC50 Value | Ki Value | Notes |

| This compound | 148 µM[1] | Not readily available | One of the first ARIs to be clinically tested. |

| Sorbinil | 700 nM[7] | Not readily available | Development halted due to hypersensitivity reactions. |

| Tolrestat | 23.9 nM[7] | Not readily available | Withdrawn from the market due to liver toxicity. |

| Zopolrestat | 4.8 nM[7] | 19.0 nM[7] | Investigated for diabetic neuropathy. |

| Fidarestat | 9.0 nM[7] | Not readily available | Has been studied for diabetic neuropathy and retinopathy. |

| Epalrestat | 18 nM (human erythrocytes)[8] | Not readily available | Approved in some countries for the treatment of diabetic neuropathy. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other aldose reductase inhibitors.

Aldose Reductase Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a standard in vitro assay to determine the inhibitory activity of a compound against aldose reductase by measuring the decrease in NADPH absorbance.

Materials:

-

Purified or partially purified aldose reductase

-

NADPH

-

DL-glyceraldehyde (or another suitable substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADPH (e.g., 2 x 10⁻⁵ M final concentration).

-

Prepare a stock solution of the substrate, DL-glyceraldehyde (e.g., 5 x 10⁻⁵ M final concentration).

-

Prepare a stock solution of the test compound at various concentrations.

-

-

Assay Setup:

-

In a quartz cuvette or a well of a UV-transparent 96-well plate, add the following in order:

-

Phosphate buffer

-

NADPH solution

-

Test compound solution (or solvent for control)

-

Aldose reductase enzyme solution

-

-

Mix gently and incubate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 3-5 minutes).

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde).

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode. The rate of NADPH oxidation is proportional to the aldose reductase activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for the control and each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Cell-Based Assay for Diabetic Complications: ARPE-19 Cells under Hyperglycemic Conditions

This protocol describes a cell-based model to study the effects of hyperglycemia and potential therapeutic interventions on human retinal pigment epithelial (ARPE-19) cells, which are relevant to diabetic retinopathy.

Materials:

-

ARPE-19 cell line

-

DMEM/F12 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

D-Glucose

-

Test compound (e.g., this compound)

-

Reagents for downstream analysis (e.g., ROS detection kits, cell viability assays, Western blotting reagents)

Procedure:

-

Cell Culture:

-

Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO2.[9]

-

-

Induction of Hyperglycemic Conditions:

-

Once the cells reach a desired confluency (e.g., 70-80%), replace the normal glucose medium with a high glucose medium (e.g., 30 mM D-glucose) for a specified duration (e.g., 24-48 hours) to mimic hyperglycemic conditions.[9] A control group should be maintained in a normal glucose medium (e.g., 5.5 mM D-glucose).

-

-

Treatment with Test Compound:

-

Treat the cells in high glucose medium with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24 hours).

-

-

Downstream Analysis:

-

After the treatment period, the cells can be harvested for various analyses, including:

-

Cell Viability: Assessed using assays like MTT or WST-1 to determine the cytotoxicity of the treatment.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

-

Protein Expression Analysis: Western blotting can be used to measure the expression levels of key proteins in signaling pathways, such as PKC, MAPKs (p38, JNK, ERK), and markers of apoptosis.

-

Sorbitol Accumulation: Intracellular sorbitol levels can be measured using appropriate biochemical assays.

-

-

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This protocol outlines the induction of a diabetic neuropathy model in rats using streptozotocin, a widely used model to evaluate the efficacy of potential therapeutic agents.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Blood glucose monitoring system

-

Test compound (e.g., this compound)

-

Equipment for assessing neuropathy (e.g., hot plate for thermal hyperalgesia, von Frey filaments for mechanical allodynia, nerve conduction velocity measurement equipment)

Procedure:

-

Induction of Diabetes:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer.[8] Control animals receive an injection of citrate buffer alone.

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.[8]

-

-

Treatment with Test Compound:

-

Begin daily administration of the test compound (e.g., this compound) or vehicle to the diabetic rats, typically starting a few days after the confirmation of diabetes. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

-

-

Assessment of Neuropathy:

-

At regular intervals throughout the study (e.g., weekly for 4-8 weeks), assess the development and progression of diabetic neuropathy using a battery of tests:

-

Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot plate.

-

Mechanical Allodynia: Determine the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Nerve Conduction Velocity (NCV): Measure the motor and sensory NCV in peripheral nerves (e.g., sciatic nerve) using electrophysiological techniques.

-

-

-

Biochemical and Histological Analysis:

-

At the end of the study, tissues such as the sciatic nerve and spinal cord can be collected for biochemical analysis (e.g., sorbitol levels, oxidative stress markers) and histological examination (e.g., nerve fiber morphology).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in diabetic complications and a typical workflow for screening aldose reductase inhibitors.

Caption: The Polyol Pathway and Downstream Signaling in Diabetic Complications.

Caption: A Typical Workflow for Screening Aldose Reductase Inhibitors.

Conclusion

This compound, despite its eventual discontinuation for clinical use, remains a significant molecule in the history of drug development for diabetic complications. Its study provided crucial validation for the "polyol pathway hypothesis" and spurred further research into the development of more potent and safer aldose reductase inhibitors. The in-depth understanding of its mechanism of action, coupled with the detailed experimental protocols provided in this guide, serves as a valuable resource for researchers and scientists working to develop novel therapeutics to combat the debilitating consequences of diabetes. The continued exploration of aldose reductase inhibition, informed by the lessons learned from early compounds like this compound, holds promise for improving the quality of life for millions of individuals living with diabetes.

References

- 1. An in vitro protocol to study the effect of hyperglycemia on intracellular redox signaling in human retinal pigment epithelial (ARPE-19) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. abcam.cn [abcam.cn]

- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmrservice.com [bmrservice.com]

- 6. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Pharmacological properties of fidarestat, a potent aldose reductase inhibitor, clarified by using sorbitol in human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Alrestatin: A Technical Guide to its Discovery, Synthesis, and Inhibition of Aldose Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrestatin, (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, emerged as one of the pioneering synthetic inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. First synthesized in 1969, it entered clinical trials in the late 1970s and early 1980s. Despite initial promise, its development was halted due to limited efficacy in objective clinical endpoints and notable adverse effects, primarily hepatotoxicity and photosensitive skin rashes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, with a focus on its mechanism of action as an uncompetitive inhibitor of aldose reductase. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field of diabetic complications and drug development.

Discovery and Historical Context

This compound was among the first aldose reductase inhibitors (ARIs) to be developed.[1] Its discovery was a significant step in validating the "polyol pathway" or "sorbitol pathway" hypothesis, which posits that the accumulation of sorbitol, produced from glucose by aldose reductase, contributes to the cellular damage observed in diabetic neuropathy, retinopathy, and nephropathy.[2] Early clinical trials with this compound, while ultimately unsuccessful in leading to a marketed drug, provided crucial insights into the potential and the challenges of targeting aldose reductase for the treatment of diabetic complications.[3][4] The experience with this compound paved the way for the development of other ARIs with improved potency and safety profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid | |

| Molecular Formula | C₁₄H₉NO₄ | [2] |

| Molecular Weight | 255.23 g/mol | [2] |

| Melting Point | 266-267 °C | [2] |

| Solubility | Soluble in DMSO (50 mg/mL); Insoluble in water (< 0.1 mg/mL) | [2] |

| CAS Number | 51411-04-2 |

Chemical Synthesis

The synthesis of this compound is achieved through the condensation of 1,8-naphthalic anhydride with glycine.[2]

Reaction Scheme

Caption: Synthesis of this compound from 1,8-naphthalic anhydride and glycine.

Experimental Protocol

Materials:

-

1,8-Naphthalic anhydride

-

Glycine

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Decolorizing charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-naphthalic anhydride (e.g., 0.56 moles) and glycine (e.g., 0.64 moles).[2]

-

Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants (e.g., 750 mL).[2]

-

Heat the mixture to reflux with constant stirring and maintain at reflux for 2 hours. The solution should become homogeneous and dark in color.[2]

-

After the reflux period, allow the solution to cool to approximately 100°C.

-

Slowly add hot deionized water (e.g., 750 mL) to the stirred solution.

-

Cool the reaction mixture and store it in a refrigerator for 16 hours to allow for complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from ethanol, using decolorizing charcoal to remove colored impurities.

-

Dry the purified crystals of this compound under vacuum.

Characterization:

-

The melting point of the final product should be determined and compared to the literature value (266-267 °C).

-

Structural confirmation can be achieved using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound is an inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme of the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathology of diabetic complications.

The Polyol Pathway and this compound's Site of Action

Caption: The Polyol Pathway and the inhibitory action of this compound.

Enzyme Inhibition Kinetics

This compound exhibits an uncompetitive mode of inhibition with respect to both the aldehyde substrate and NADPH.[1] This means that this compound preferentially binds to the enzyme-substrate complex (ALR2-NADPH-substrate), rather than the free enzyme.

Quantitative Inhibition Data:

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 148 µM | Not specified |

Experimental Protocol: Aldose Reductase Inhibition Assay

Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

-

Purified aldose reductase enzyme

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

NADPH solution (e.g., 0.1 mM)

-

DL-glyceraldehyde solution (substrate, e.g., 10 mM)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.

-

Calculate the rate of reaction (ΔOD/min) for each concentration of this compound.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Clinical Trials and Outcome

Early clinical trials of this compound were conducted in patients with diabetic peripheral neuropathy.

Summary of Clinical Trial Findings

| Study Design | Number of Patients | Dosage | Key Findings | Adverse Effects | Reference |

| Single-blind, placebo crossover | 9 | Not specified | Subjective improvement in most patients; No significant change in objective measures of nerve conduction. | Substantial toxicity, particularly photosensitive skin rash. | [4][5] |

| Intravenous and Oral Administration | 2 (IV), 4 (Oral) | IV: 50 mg/kg; Oral: 1 g q.i.d. | IV: Subjective improvement in symptoms. Oral: No subjective or objective improvements. | No acute toxicity reported in this study. | [3] |

The clinical trials highlighted a disconnect between subjective symptom relief and objective improvements in nerve function. Furthermore, the emergence of significant adverse effects, such as photosensitive skin rashes and potential hepatotoxicity, ultimately led to the discontinuation of this compound's development.[1]

Conclusion

This compound holds a significant place in the history of drug discovery for diabetic complications. As one of the first synthetic aldose reductase inhibitors to be clinically evaluated, it provided crucial proof-of-concept for the polyol pathway hypothesis. Although its clinical development was halted due to a combination of limited efficacy and safety concerns, the lessons learned from this compound have been invaluable for the subsequent development of more potent and safer aldose reductase inhibitors. This technical guide has provided a detailed overview of the discovery, synthesis, and biological characterization of this compound, offering a valuable resource for researchers dedicated to addressing the challenges of diabetic complications.

References

- 1. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 51411-04-2 [chemicalbook.com]

- 3. This compound | C14H9NO4 | CID 2120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unacademy.com [unacademy.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Early Clinical Trials of Alrestatin for Diabetes Complications: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperglycemia in diabetes mellitus initiates a cascade of metabolic and signaling derangements, leading to chronic complications such as neuropathy, nephropathy, and retinopathy. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway.[1][2][3] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, excess glucose is shunted into the polyol pathway, where it is converted to sorbitol by the enzyme aldose reductase in a process that consumes NADPH.[1][3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic imbalances are believed to contribute significantly to the cellular damage observed in diabetic complications.[2][3]

Alrestatin emerged as an early investigational aldose reductase inhibitor with the potential to mitigate diabetic complications by blocking this critical enzymatic step. This technical guide provides an in-depth overview of the early clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.

The Polyol Pathway in Diabetic Complications

The activation of the polyol pathway in response to hyperglycemia contributes to diabetic complications through several mechanisms:

-

Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active sugar alcohol, leads to an influx of water into cells, causing osmotic stress and subsequent cellular damage. This is particularly relevant in insulin-independent tissues like nerves, the retina, and the kidneys.[3]

-

Increased Oxidative Stress: The conversion of glucose to sorbitol by aldose reductase consumes the cofactor NADPH.[1] NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant. Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress and cellular injury.[3]

-

Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol can be phosphorylated and enter the glycolytic pathway. However, it can also be a precursor for the formation of advanced glycation end products (AGEs), which are highly reactive molecules that can damage proteins and contribute to the long-term complications of diabetes.[2]

-

Redox Imbalance: The conversion of sorbitol to fructose by sorbitol dehydrogenase produces NADH. An increased NADH/NAD+ ratio can disrupt cellular redox balance and contribute to metabolic dysfunction.[1]

The following diagram illustrates the core signaling cascade of the polyol pathway and its downstream consequences.

Caption: The Polyol Pathway and its role in diabetic complications.

Early Clinical Trials of this compound

The initial clinical investigations of this compound focused on its safety, pharmacokinetics, and preliminary efficacy in patients with diabetic neuropathy. These early studies were small and often exploratory in nature.

Intravenous this compound Administration

An early study investigated the effects of intravenously administered this compound in a small cohort of diabetic patients with severe peripheral neuropathy.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Number of Patients | 2 | [4] |

| Diagnosis | Severe Diabetic Peripheral Neuropathy | [4] |

| Dosage | 50 mg/kg body weight | [4] |

| Pharmacokinetics | ||

| Serum Half-life | Approximately 1 hour | [4] |

| Urinary Excretion | 99% recovered within 24 hours | [4] |

| Outcomes | ||

| Subjective Improvement | Reported by both patients | [4] |

| Onset of Improvement | 2 days after start of infusion | [4] |

| Duration of Improvement | Approximately 3 weeks post-infusion | [4] |

| Objective Changes (Nerve Conduction Velocity) | No significant changes observed | [4] |

Experimental Protocol

-

Study Design: Open-label, non-randomized.

-

Patient Population: Highly selected diabetic patients with severe peripheral neuropathy.

-

Intervention: Intravenous infusion of this compound at a dose of 50 mg/kg body weight.

-

Outcome Measures:

-

Subjective assessment of clinical symptoms.

-

Objective neurological examination.

-

Peripheral nerve conduction velocity studies.

-

Oral this compound Administration

Following the intravenous studies, an oral formulation of this compound was evaluated in a 30-day trial.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Number of Patients | 4 | [4] |

| Diagnosis | Severe Diabetic Peripheral Neuropathy | [4] |

| Dosage | 1 gram, four times daily (q.i.d.) | [4] |

| Duration of Trial | 30 days | [4] |

| Pharmacokinetics | ||

| Peak Serum Levels | Approximately 3 times lower than intravenous administration | [4] |

| Outcomes | ||

| Subjective Improvement | No subjective improvements reported | [4] |

| Objective Changes (Nerve Conduction Velocity) | No objective improvements observed | [4] |

Experimental Protocol

-

Study Design: Open-label, non-randomized.

-

Patient Population: Diabetic patients with severe clinical peripheral neuropathy.

-

Intervention: Oral administration of this compound (1 gram q.i.d.) for 30 days.

-

Outcome Measures:

-

Subjective assessment of clinical symptoms.

-

Objective neurological examination.

-

Peripheral nerve conduction velocity studies.

-

Single-Blind, Placebo Crossover Trial

A more structured single-blind, non-randomized, placebo crossover trial was conducted to further evaluate this compound in patients with diabetic peripheral neuropathy.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Number of Patients | 9 | [5] |

| Diagnosis | Diabetic Peripheral Neuropathy | [5] |

| Duration of Trial | 4 months | [5] |

| Outcomes | ||

| Subjective Benefit | Reported by most patients | [5] |

| Objective Changes (Nerve Conduction) | Essentially unchanged | [5] |

| Adverse Events | ||

| Notable Toxicity | Substantial, particularly photosensitive skin rash | [5] |

Experimental Protocol

-

Study Design: Single-blind, non-randomized, placebo crossover.

-

Patient Population: Patients with diabetic peripheral neuropathy.

-

Intervention: this compound (dosage not specified in the abstract) and placebo, with a crossover period.

-

Outcome Measures:

-

Subjective assessment of symptoms.

-

Objective measures of nerve conduction.

-

Monitoring for adverse events.

-

Experimental Methodologies

Nerve Conduction Velocity (NCV) Studies

General Protocol for NCV Measurement:

-

Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve to be studied is maintained at a constant level (typically 32-34°C) to ensure accurate and reproducible results.[6]

-

Nerve Stimulation: A stimulating electrode is placed on the skin over the nerve at two or more points along its course. A mild electrical impulse is delivered to stimulate the nerve.[6][7]

-

Signal Recording: A recording electrode is placed on the skin over a muscle supplied by the nerve (for motor nerve studies) or over the nerve itself more distally (for sensory nerve studies). This electrode detects the electrical response (compound muscle action potential or sensory nerve action potential).[8][9]

-

Measurement and Calculation:

-

Latency: The time it takes for the electrical impulse to travel from the stimulation point to the recording point is measured in milliseconds (ms).[9]

-

Distance: The distance between the two stimulation points is measured on the skin surface.

-

Conduction Velocity: The nerve conduction velocity is calculated by dividing the distance between the stimulation points by the difference in latencies. The result is expressed in meters per second (m/s).[9]

-

Amplitude: The strength of the nerve response is measured in millivolts (mV) for motor nerves and microvolts (µV) for sensory nerves, providing an indication of the number of functioning nerve fibers.[8]

-

The following diagram outlines the general workflow for a clinical trial investigating a therapeutic agent for diabetic neuropathy.

Caption: A generalized workflow for a clinical trial in diabetic neuropathy.

Inclusion and Exclusion Criteria

Specific inclusion and exclusion criteria for the very early this compound trials are not detailed in the available literature. However, based on the descriptions of the patient populations and general criteria for diabetic neuropathy trials of that era, the following can be inferred:

Probable Inclusion Criteria:

-

Diagnosis of diabetes mellitus.

-

Clinical diagnosis of peripheral neuropathy, likely based on symptoms and neurological examination.

-

For some studies, evidence of severe neuropathy.[4]

Probable Exclusion Criteria:

-

Neuropathy from causes other than diabetes.

-

Other medical conditions that could interfere with the assessment of neuropathy.

-

Use of medications that could affect nerve function.

-

Pregnancy or lactation.[10]

Discussion and Conclusion

The early clinical trials of this compound provided initial insights into its potential as a therapeutic agent for diabetic complications. The intravenous administration showed some subjective improvement in a very small number of patients, suggesting that the drug could reach its target and exert a biological effect. However, the lack of objective improvement in nerve conduction velocities and the failure of the oral formulation to produce either subjective or objective benefits highlighted significant challenges.[4]

The discrepancy in outcomes between the intravenous and oral routes was attributed to the substantially lower peak serum levels achieved with oral administration.[4] This suggests that achieving a sufficiently high and sustained concentration of the drug in target tissues is critical for its efficacy. Furthermore, the selection of patients with severe and likely irreversible nerve damage may have limited the potential for observable improvements.[4]

A significant finding from these early trials was the emergence of photosensitive skin rash as a substantial toxicity.[5] This adverse effect would have been a major consideration in the subsequent development of this compound and other aldose reductase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 3. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nerve Conduction Velocity Tests [protocols.io]

- 7. Diabetic Neuropathy Clinical Research Trials | CenterWatch [centerwatch.com]

- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 9. A study of nerve conduction velocity in diabetic patients and its relationship with tendon reflexes (T-Reflex) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

Alrestatin's Impact on Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Alrestatin, an aldose reductase inhibitor, and its effect on sorbitol accumulation, a key pathological event in the development of diabetic complications. This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for professionals in the field.

Introduction: The Polyol Pathway and Diabetic Complications

In hyperglycemic states, the polyol pathway becomes a significant route for glucose metabolism in insulin-independent tissues such as the lens, retina, Schwann cells, and kidneys.[1] The rate-limiting enzyme in this pathway, aldose reductase (AR), catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process.[2][3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a reaction that converts NAD+ to NADH.[2]

The accumulation of intracellular sorbitol, a poorly permeable sugar alcohol, leads to hyperosmotic stress, causing cellular swelling and damage.[4][5] Furthermore, the increased flux through the polyol pathway results in a cascade of detrimental downstream effects, including:

-

Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the cell's antioxidant defense system, leading to an increase in reactive oxygen species (ROS).[4][5]

-

Reductive Stress: The elevated NADH/NAD+ ratio, termed "pseudohypoxia," disrupts cellular redox balance.[6]

-

Activation of Protein Kinase C (PKC): The metabolic shifts associated with the polyol pathway can lead to the activation of PKC, a signaling molecule implicated in vascular dysfunction.[7][8]

-

Formation of Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are involved in the cross-linking of proteins and cellular damage.[8][9]

This compound is an aldose reductase inhibitor that was developed to mitigate these pathological processes by blocking the initial step of the polyol pathway.

This compound: Mechanism of Action and In Vitro Efficacy

This compound functions as a competitive inhibitor of aldose reductase, thereby preventing the conversion of glucose to sorbitol. Its efficacy in inhibiting aldose reductase has been demonstrated in various in vitro studies.

| Inhibitor | IC50 (µM) | Source |

| This compound | 1 | Bovine Lens |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data on this compound's Effect on Sorbitol Accumulation

Numerous preclinical and clinical studies have investigated the effect of this compound and other aldose reductase inhibitors on sorbitol levels in various tissues. The following tables summarize key quantitative findings.

Preclinical Studies in Animal Models

| Study Focus | Animal Model | Tissue | Treatment | Sorbitol Reduction (%) | Reference |

| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Sciatic Nerve | This compound | Data on specific percentage reduction not available, but studies suggest a significant decrease. | [10] |

| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Sciatic Nerve | ICI 105552 (another ARI) | 70% | |

| Diabetic Retinopathy | Streptozotocin-induced diabetic rats | Retina | ICI 105552 | No statistically significant effect |

Note: While many studies confirm this compound's effect on reducing sorbitol, specific quantitative data in a standardized format is often lacking in older publications. The data for ICI 105552 is included for comparative purposes.

Clinical Studies in Human Subjects

Clinical trials with this compound have shown subjective improvements in symptoms of diabetic neuropathy, although objective measures have been less consistent.[10][11]

| Study Focus | Patient Population | Treatment | Key Findings on Sorbitol Levels | Reference |

| Diabetic Neuropathy | 9 patients with diabetic peripheral neuropathy | This compound (intravenous and oral) | Objective changes in nerve conduction were not significant. Direct measurements of nerve sorbitol reduction were not reported in this study. | [10] |

| Diabetic Polyneuropathy | 30 patients with diabetic polyneuropathy | This compound | Significant improvements in sensory thresholds and some nerve conduction velocities compared to placebo. Direct sorbitol measurements were not a primary endpoint. | [11] |

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol is a generalized method for determining aldose reductase activity based on common laboratory practices.[12]

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Reagents:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (e.g., 0.1 mM)

-

DL-glyceraldehyde (substrate, e.g., 10 mM)

-

Tissue homogenate (e.g., lens supernatant)

-

This compound or other inhibitors (dissolved in an appropriate solvent)

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and tissue homogenate.

-

Blank Measurement: Measure the baseline absorbance at 340 nm.

-

Initiation of Reaction: Add the substrate (DL-glyceraldehyde) to the cuvette to start the reaction.

-

Kinetic Measurement: Record the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at regular intervals.

-

Inhibitor Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.

-

Calculation: The rate of NADPH oxidation is proportional to the aldose reductase activity and is calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms involved in hyperglycemia-induced cellular damage | Oncohema Key [oncohemakey.com]

- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction between osmotic and oxidative stress in diabetic precataractous lens: studies with a sorbitol dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Advanced glycation end products in diabetic retinopathy and phytochemical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of aldose reductase inhibitor treatment in diabetic polyneuropathy - a clinical and neurophysiological study. | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Alrestatin from Naphthalic Anhydride and Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Alrestatin, a potent aldose reductase inhibitor, from the starting materials naphthalic anhydride and glycine. This compound is a subject of significant interest in the development of therapeutic agents for diabetic complications. This guide outlines the synthetic pathway, experimental procedures, necessary reagents and equipment, and the mechanism of action of this compound as an inhibitor of the polyol pathway.

Introduction

This compound, chemically known as (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, is a well-documented inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as those seen in diabetes mellitus. The accumulation of sorbitol, a product of the aldose reductase-catalyzed reduction of glucose, is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, this compound effectively mitigates the flux of glucose through the polyol pathway, thereby preventing the accumulation of sorbitol and its detrimental effects. The synthesis of this compound can be achieved through the condensation reaction of naphthalic anhydride and glycine.

Synthesis of this compound

The synthesis of this compound from naphthalic anhydride and glycine is a straightforward condensation reaction that results in the formation of an N-substituted naphthalimide derivative.

Reaction Scheme:

Caption: Synthesis of this compound from Naphthalic Anhydride and Glycine.

Experimental Protocol

Materials and Equipment:

-

1,8-Naphthalic anhydride

-

Glycine

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,8-naphthalic anhydride (1.0 eq) and glycine (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TCC). The reaction is typically complete within 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted glycine and residual acetic acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Characterize the final product by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉NO₄ | [4] |

| Molecular Weight | 255.23 g/mol | [4] |

| Purity (Typical) | >97% | [4] |

Note: Specific reaction yields and detailed spectroscopic data are highly dependent on the precise reaction conditions and purification methods employed. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.

Mechanism of Action: Aldose Reductase Inhibition

This compound functions as a potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the increased intracellular glucose concentration leads to the saturation of the glycolytic pathway, shunting excess glucose into the polyol pathway.[2][3]

Polyol Pathway Signaling:

Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.

The accumulation of sorbitol within cells leads to osmotic stress. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of glutathione, a major endogenous antioxidant. This depletion of NADPH results in increased oxidative stress. The subsequent oxidation of sorbitol to fructose can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular damage. This compound, by binding to and inhibiting aldose reductase, prevents the conversion of glucose to sorbitol, thus mitigating the downstream pathological effects of the polyol pathway.[2][3]

Experimental Workflow

The following diagram outlines the overall workflow from synthesis to characterization and biological evaluation of this compound.

Caption: Overall workflow for this compound synthesis and evaluation.

Conclusion

This document provides a comprehensive guide for the synthesis and understanding of this compound. The provided protocols and diagrams are intended to aid researchers in the efficient synthesis and characterization of this important aldose reductase inhibitor. Adherence to these guidelines will facilitate further research into the therapeutic potential of this compound and its derivatives in the management of diabetic complications.

References

Application Notes and Protocols: Alrestatin Dosage for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrestatin is a pioneering aldose reductase inhibitor (ARI) investigated for its potential to mitigate complications arising from diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions. This pathway converts excess glucose into sorbitol, and its accumulation, along with subsequent osmotic stress and oxidative damage, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. These application notes provide a detailed overview of this compound dosage and relevant experimental protocols for in vivo animal studies, based on available scientific literature. It is important to note that while extensive data exists for other aldose reductase inhibitors, specific long-term dosage studies for this compound in animal models of diabetic complications are not widely published. The following information is synthesized from human clinical data, studies on other ARIs, and acute animal experiments with this compound.

Data Presentation: Dosage and Administration

The following tables summarize key quantitative data regarding the dosage of this compound and other relevant aldose reductase inhibitors.

Table 1: this compound Dosage Information (from Human and Acute Animal Studies)

| Compound | Species | Route of Administration | Dosage | Study Context | Citation |

| This compound | Human | Intravenous | 50 mg/kg body weight | Diabetic Neuropathy | [1] |

| This compound | Human | Oral | 1 g, four times daily | Diabetic Neuropathy | [1] |

| This compound Sodium | Rat | Intravenous (bolus) | 0.75 mmol/kg | Glucose-stimulated insulin secretion |

Table 2: Dosage Information for Other Aldose Reductase Inhibitors in Animal Studies

| Compound | Species | Route of Administration | Dosage | Study Context | Citation |

| Epalrestat | Human | Oral | 150 mg/day | Diabetic Neuropathy | [2][3][4][5] |

| ICI 105552 | Rat | Not Specified | 50 mg/kg body weight daily | Diabetic Neuropathy and Retinopathy | [6] |

Signaling Pathway

The diagram below illustrates the polyol pathway, which is central to the mechanism of action of this compound. Under hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, a key step in the pathogenesis of diabetic complications.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound in animal models of diabetes.

Protocol 1: Induction of Diabetes Mellitus in Rodents (Streptozotocin Model)

This protocol describes the induction of Type 1 diabetes in rats or mice using a single high-dose injection of streptozotocin (STZ).

Materials:

-

Streptozotocin (STZ)

-

0.1 M citrate buffer (pH 4.5), sterile and cold

-

Syringes (1 mL) with 25-27 gauge needles

-

Animal scale

-

Glucometer and test strips

-

5% or 10% sucrose solution

Procedure:

-

Animal Preparation: Fast animals for 4-6 hours prior to STZ injection to ensure consistent absorption. Record the body weight of each animal.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer to a final concentration of 40-60 mg/mL. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.

-

STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg for rats or 150-200 mg/kg for mice.

-

Post-Injection Care: To prevent fatal hypoglycemia due to the massive release of insulin from dying pancreatic beta-cells, replace drinking water with a 5% or 10% sucrose solution for the first 24-48 hours post-injection.

-

Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Administration of this compound

This protocol provides a general guideline for the oral or intravenous administration of this compound. The exact dosage and frequency should be determined based on the specific experimental design, taking into account the short half-life of this compound (approximately 1 hour).[1]

For Oral Administration (Gavage):

-

Preparation of this compound Solution: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or distilled water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.

-

Dosing: Administer the prepared solution directly into the stomach using a ball-tipped gavage needle. The frequency of administration may need to be multiple times per day (e.g., q.i.d. as in human studies) due to the short half-life.[1]

For Intravenous Administration (Tail Vein Injection):

-

Preparation of this compound Solution: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline). The solution should be filtered through a 0.22 µm syringe filter to ensure sterility.

-

Dosing: Inject the solution slowly into the lateral tail vein of a restrained animal. The volume should typically not exceed 5 mL/kg for a bolus injection.

Protocol 3: Assessment of Diabetic Neuropathy

This protocol outlines methods to assess the efficacy of this compound in a diabetic neuropathy model.

1. Motor Nerve Conduction Velocity (MNCV):

-

Anesthetize the diabetic animal.

-

Stimulate the sciatic nerve at two points (e.g., sciatic notch and Achilles tendon) with single supramaximal square-wave pulses.

-

Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw using needle electrodes.

-

MNCV (m/s) is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the recorded M-waves.

2. Thermal Plantar Test (Hargreaves' Method):

-

Place the animal in a clear plastic chamber on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

An increase in paw withdrawal latency in treated animals compared to untreated diabetic animals suggests an analgesic effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of diabetic neuropathy.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo animal studies with this compound. Researchers should carefully consider the available dosage information and the short half-life of the compound when designing long-term studies. The protocols for diabetes induction and assessment of complications are well-established and can be adapted for the evaluation of this compound's therapeutic potential. Further pharmacokinetic and dose-ranging studies in relevant animal models are warranted to establish optimal dosing regimens for the prevention and treatment of diabetic complications.

References

- 1. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A long-term effect of epalrestat on motor conduction velocity of diabetic patients: ARI-Diabetes Complications Trial (ADCT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Alrestatin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrestatin is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Accurate and reproducible in vitro and in vivo assays are critical for the investigation of its therapeutic potential. A crucial first step in ensuring data quality is the correct preparation of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of research assays. It includes information on the physicochemical properties of this compound, recommended solvents, and step-by-step instructions for reconstitution and storage.

Physicochemical and Solubility Data of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 255.23 g/mol | |

| Molecular Formula | C₁₄H₉NO₄ | |

| CAS Number | 51411-04-2 | |

| Solubility in DMSO | Up to 100 mM | |

| Solubility in DMSO | 50 mg/mL (195.90 mM); may require ultrasound. | [1] |

| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years. | [1] |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO). This stock can then be used to prepare working solutions for various assays.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.52 mg of this compound.

-

Add Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve this compound: Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for typical in vitro assays, such as aldose reductase inhibition assays or cell-based assays.

Materials:

-

100 mM this compound stock solution in DMSO

-

Appropriate assay buffer or cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Primary Stock: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting the primary stock in assay buffer or cell culture medium. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 100 mM primary stock to 990 µL of buffer/medium.

-

Final Working Solution: Prepare the final working solutions by further diluting the intermediate stock to the desired final concentrations. For an aldose reductase inhibitor screening assay, you might prepare a 20X working stock to be added to the assay plate.[2]

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment.

Visualized Experimental Workflow